molecular formula C16H16N2O4 B14635576 2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one CAS No. 54583-50-5

2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B14635576
CAS No.: 54583-50-5
M. Wt: 300.31 g/mol
InChI Key: AEFYQKASLSBJEP-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a complex structure with both methoxy and nitro functional groups, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Amination: Introduction of the anilino group.

    Ketone Formation: Formation of the ethanone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Possible pharmaceutical applications due to its unique structure.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The presence of methoxy, nitro, and anilino groups could influence its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyanilino)-1-(4-nitrophenyl)ethan-1-one
  • 2-(4-Methylanilino)-1-(4-nitrophenyl)ethan-1-one
  • 2-(2-Methoxy-4-methylanilino)-1-phenylethan-1-one

Uniqueness

The unique combination of methoxy, methyl, and nitro groups in 2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one can impart distinct chemical properties, making it valuable for specific applications where these functional groups play a crucial role.

Properties

CAS No.

54583-50-5

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(2-methoxy-4-methylanilino)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C16H16N2O4/c1-11-3-8-14(16(9-11)22-2)17-10-15(19)12-4-6-13(7-5-12)18(20)21/h3-9,17H,10H2,1-2H3

InChI Key

AEFYQKASLSBJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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